molecular formula C15H13Cl2NO3S B2940177 Ethyl 5-(3,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate CAS No. 380471-94-3

Ethyl 5-(3,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2940177
CAS No.: 380471-94-3
M. Wt: 358.23
InChI Key: YDHNMBJERMEGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with an ethyl ester group, a 3,5-dichlorobenzamido group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methylthiophene.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction using ethyl chloroformate.

    Attachment of the 3,5-Dichlorobenzamido Group: The 3,5-dichlorobenzamido group can be attached through an amide coupling reaction using 3,5-dichlorobenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ester group or to modify the amido group.

    Substitution: The chlorine atoms on the benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: Substituted benzamido derivatives.

Scientific Research Applications

Ethyl 5-(3,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

Ethyl 5-(3,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate is unique due to the presence of the thiophene ring and the specific substitution pattern. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 5-[(3,5-dichlorobenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-3-21-15(20)13-8(2)4-12(22-13)18-14(19)9-5-10(16)7-11(17)6-9/h4-7H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNMBJERMEGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.